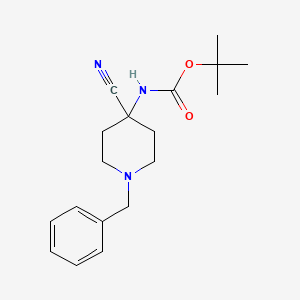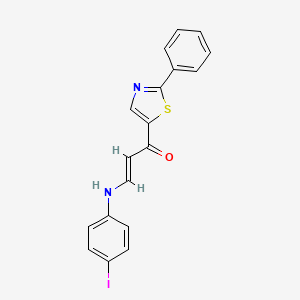![molecular formula C20H19FN2O3S B2655989 N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzamide CAS No. 896607-02-6](/img/structure/B2655989.png)
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are found in many effective pharmaceuticals, and they exhibit a wide range of biological activities .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . It also has a fluorophenyl group, which is a phenyl ring (a type of aromatic ring) with a fluorine atom attached . The dimethoxybenzamide part contains two methoxy groups (OCH3) and a benzamide group (a benzene ring attached to an amide group) .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole ring, the fluorophenyl group, and the dimethoxybenzamide group. Each of these groups has distinct chemical properties that could affect how the compound behaves in chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and affect its interactions with other molecules .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Its structure allows it to interact with specific cellular pathways that are crucial for cancer cell proliferation and survival. Studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Applications
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide has been investigated for its anti-inflammatory properties. It can modulate the inflammatory response by inhibiting key enzymes and cytokines involved in the inflammation process. This makes it a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the microbial cell membrane and inhibiting essential enzymes required for microbial growth. This property is particularly valuable in the development of new antibiotics to combat resistant strains of bacteria .
Antiviral Research
The compound has been explored for its antiviral properties, particularly against viruses like influenza and HIV. It can inhibit viral replication and enhance the immune response, making it a potential candidate for antiviral drug development.
Source 1 Source 2 Source 3 : Source 4 : Source 5 : Source 6 : Source 7 : Source 8
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-17-8-5-14(11-18(17)26-2)19(24)22-10-9-16-12-27-20(23-16)13-3-6-15(21)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJIOVRCAIFWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



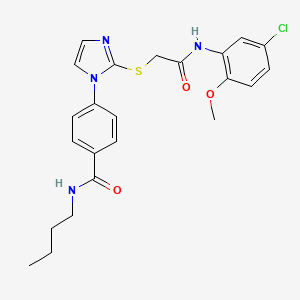
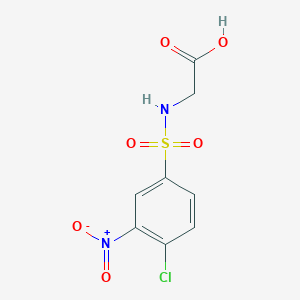
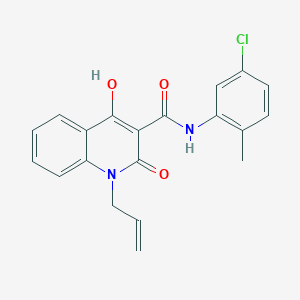
![N-(furan-2-ylmethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2655916.png)

![N-[2-Phenyl-2-(prop-2-enoylamino)ethyl]thiophene-3-carboxamide](/img/structure/B2655918.png)
![1,3-Benzothiazol-6-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2655920.png)
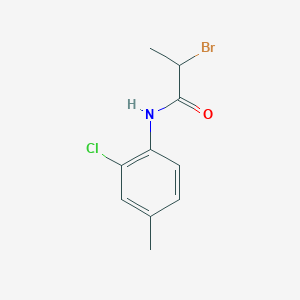

![4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one](/img/structure/B2655923.png)
